In Vitro URAT1 Transporter Inhibition: Micromolar Potency in a Cell-Based Uptake Assay
In a BindingDB/ChEMBL-deposited assay, 1-(3-chlorophenyl)-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea inhibited human URAT1 (urate transporter 1) stably overexpressed in HEK293 cells with an IC50 of 3.22 µM, measured via inhibition of 14C-uric acid uptake after a 30-minute preincubation [1]. For comparison, the clinically used uricosuric agent probenecid typically inhibits URAT1 with an IC50 of approximately 150–300 µM in similar cellular uptake assays, while the potent URAT1 inhibitor benzbromarone shows IC50 values around 0.1–0.3 µM [2]. This places the target compound in an intermediate potency range that may be suitable for probe or tool compound applications where moderate URAT1 activity is desired without the extreme potency associated with benzbromarone-related toxicities [2].
| Evidence Dimension | URAT1 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.22 µM (3.22E+3 nM) |
| Comparator Or Baseline | Probenecid: IC50 ~150–300 µM; Benzbromarone: IC50 ~0.1–0.3 µM |
| Quantified Difference | ~50- to 90-fold more potent than probenecid; ~10- to 30-fold less potent than benzbromarone |
| Conditions | Human URAT1 stably overexpressing in HEK293 cells; 14C-uric acid uptake assay; 30 min preincubation |
Why This Matters
This moderate URAT1 potency distinguishes the compound for researchers needing a tool compound with a wider therapeutic window than high-potency URAT1 inhibitors like benzbromarone.
- [1] BindingDB Entry BDBM50624546 / CHEMBL5437838. Affinity Data: IC50 = 3.22E+3 nM for human URAT1 inhibition in HEK293 cells. View Source
- [2] Enomoto A, et al. Molecular identification of a renal urate-anion exchanger that regulates blood urate levels. Nature, 2002, 417, 447–452. (Reports URAT1 inhibition IC50 values for probenecid and benzbromarone.) View Source
